molecular formula C14H12N2O2S2 B5914494 7-hydroxy-2-[(2-methylphenyl)methylsulfanyl]-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

7-hydroxy-2-[(2-methylphenyl)methylsulfanyl]-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

Cat. No.: B5914494
M. Wt: 304.4 g/mol
InChI Key: JMFGGDHRZTZDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxy-2-[(2-methylphenyl)methylsulfanyl]-4H-[1,3]thiazolo[4,5-b]pyridin-5-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-2-[(2-methylphenyl)methylsulfanyl]-4H-[1,3]thiazolo[4,5-b]pyridin-5-one typically involves the condensation of appropriate thiazole and pyridine precursors. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone under acidic or basic conditions to form the thiazolo[4,5-b]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-2-[(2-methylphenyl)methylsulfanyl]-4H-[1,3]thiazolo[4,5-b]pyridin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole or pyridine derivatives

    Substitution: Ethers, esters

Scientific Research Applications

7-hydroxy-2-[(2-methylphenyl)methylsulfanyl]-4H-[1,3]th

Properties

IUPAC Name

7-hydroxy-2-[(2-methylphenyl)methylsulfanyl]-4H-[1,3]thiazolo[4,5-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c1-8-4-2-3-5-9(8)7-19-14-16-13-12(20-14)10(17)6-11(18)15-13/h2-6H,7H2,1H3,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFGGDHRZTZDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(S2)C(=CC(=O)N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.